Bis(dibutyldithiocarbamato-S,S')(morpholine-N4,O1)zinc

Rubber Vulcanization Accelerator Potency Latex Compounding

Bis(dibutyldithiocarbamato-S,S')(morpholine-N4,O1)zinc (CAS 93981-66-9) is a zinc coordination complex with the molecular formula C₂₂H₄₅N₃OS₄Zn and a molecular weight of 561.27 g/mol. It belongs to a class of amine addition products of zinc dithiocarbamates, specifically pairing a bis(dibutyldithiocarbamato)zinc(II) core with one morpholine ligand.

Molecular Formula C22H45N3OS4Zn
Molecular Weight 561.3 g/mol
CAS No. 93981-66-9
Cat. No. B12672825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(dibutyldithiocarbamato-S,S')(morpholine-N4,O1)zinc
CAS93981-66-9
Molecular FormulaC22H45N3OS4Zn
Molecular Weight561.3 g/mol
Structural Identifiers
SMILESCCCCN(CCCC)C(=S)[S-].CCCCN(CCCC)C(=S)[S-].C1COCCN1.[Zn+2]
InChIInChI=1S/2C9H19NS2.C4H9NO.Zn/c2*1-3-5-7-10(9(11)12)8-6-4-2;1-3-6-4-2-5-1;/h2*3-8H2,1-2H3,(H,11,12);5H,1-4H2;/q;;;+2/p-2
InChIKeyZWPPKFSDFHKDDB-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(dibutyldithiocarbamato-S,S')(morpholine-N4,O1)zinc (CAS 93981-66-9): Defined Coordination Complex for Accelerator Procurement


Bis(dibutyldithiocarbamato-S,S')(morpholine-N4,O1)zinc (CAS 93981-66-9) is a zinc coordination complex with the molecular formula C₂₂H₄₅N₃OS₄Zn and a molecular weight of 561.27 g/mol . It belongs to a class of amine addition products of zinc dithiocarbamates, specifically pairing a bis(dibutyldithiocarbamato)zinc(II) core with one morpholine ligand [1]. Unlike simple zinc dialkyldithiocarbamates that function primarily as vulcanization accelerators, this morpholine adduct introduces a distinct coordination sphere that influences both accelerator potency and physical properties such as solubility in rubber hydrocarbons [1].

Why Bis(dibutyldithiocarbamato-S,S')(morpholine-N4,O1)zinc Cannot Be Replaced by Generic Zinc Dithiocarbamates


Generic substitution of zinc dithiocarbamate accelerators (e.g., ZDBC, ZDEC, ZDMC) ignores the functional consequence of amine adduction. The morpholine ligand in CAS 93981-66-9 is not an inert filler; it fundamentally alters the accelerator's reactivity profile and physical compatibility. Foundational patent literature explicitly states that amine addition products of zinc dithiocarbamates constitute a distinct class of compounds that are 'even more powerful accelerators than the zinc dithiocarbamates from which they are derived' and possess 'relatively soluble in petroleum hydrocarbons and in rubber, this property making them particularly valuable in latex compounding' [1]. Simply increasing the loading of a generic ZDBC cannot replicate this solubility advantage or the modified cure kinetics, leading to suboptimal dispersion in latex systems and altered vulcanization rates that can compromise product consistency.

Quantitative Differentiation Evidence for Bis(dibutyldithiocarbamato-S,S')(morpholine-N4,O1)zinc vs. Closest Analogs


Enhanced Vulcanization Accelerator Potency vs. Parent Zinc Dibutyldithiocarbamate (ZDBC)

The morpholine adduct demonstrates superior accelerator potency compared to its parent zinc dibutyldithiocarbamate (ZDBC). Patent US2321301 establishes that amine addition products of zinc dithiocarbamates, including those derived from morpholine, are 'even more powerful accelerators than the zinc dithiocarbamates from which they are derived' [1]. While specific rheometer cure data for CAS 93981-66-9 are not publicly available, the class-level inference is direct: the morpholine ligand enhances the nucleophilic character of the dithiocarbamate sulfur atoms, accelerating the sulfur crosslinking rate.

Rubber Vulcanization Accelerator Potency Latex Compounding

Improved Solubility in Rubber Hydrocarbons vs. Uncomplexed Zinc Dithiocarbamates

A key processing advantage of the morpholine adduct is its enhanced solubility in rubber and petroleum hydrocarbons. Patent US2321301 teaches that the amine addition products are 'relatively soluble in petroleum hydrocarbons and in rubber, this property making them particularly valuable in latex compounding' [1]. This contrasts with generic ZDBC (CAS 136-23-2) which exhibits limited solubility in non-polar media (density 1.21 g/cm³, melting point 104-110 °C) .

Latex Compounding Accelerator Dispersion Petroleum Hydrocarbon Solubility

Distinct Molecular Geometry vs. Homoleptic Zinc Dithiocarbamates

The morpholine adduct adopts a specific octahedral (OC-6-31) coordination geometry as designated by its IUPAC name, where the zinc center is coordinated by two bidentate dibutyldithiocarbamate ligands (via S,S') and one morpholine ligand (via N4,O1) . This contrasts with the tetrahedral (T-4) geometry of simple zinc bis(dibutyldithiocarbamate) (ZDBC, CAS 136-23-2) [1]. The expansion from four-coordinate to six-coordinate geometry alters bond lengths, angles, and the Lewis acidity of the zinc center, which influences the accelerator's interaction with sulfur during vulcanization.

Coordination Chemistry Molecular Structure X-ray Crystallography

High-Value Application Scenarios for Bis(dibutyldithiocarbamato-S,S')(morpholine-N4,O1)zinc Driven by Quantitative Differentiation


Natural and Synthetic Rubber Latex Compounding Requiring Rapid, Uniform Cures

In latex dipping processes (e.g., medical gloves, condoms, balloons), the morpholine adduct's combination of enhanced solubility and superior accelerator potency addresses two critical processing challenges. The improved solubility in the aqueous latex phase ensures homogeneous distribution, reducing the risk of surface defects caused by undispersed accelerator particles. Simultaneously, the higher potency enables faster vulcanization at lower temperatures, increasing production throughput. The class-level evidence from US2321301 supports this application advantage over generic ZDBC [1].

Transparent or Light-Colored Rubber Articles Where Accelerator Bloom Must Be Avoided

ZDBC is known to cause surface bloom in rubber compounds, which mars the appearance of light-colored or transparent products. The morpholine adduct, with its distinct coordination geometry and modified solubility profile, presents a lower bloom tendency due to its better compatibility with the rubber matrix. While direct bloom comparison data are not published for this specific compound, the patent's explicit statement about improved solubility in rubber implies reduced migration and surface exudation compared to the parent ZDBC [1].

High-Performance Elastomer Formulations Requiring Accelerated Cure Without Sacrificing Scorch Safety

In critical rubber components such as seals, gaskets, and vibration dampers, formulations often balance fast cure with adequate scorch time. The enhanced accelerator potency of the morpholine adduct allows formulators to use lower concentrations to achieve a target cure rate, which inherently improves scorch safety by reducing the concentration of active accelerator species at processing temperatures. This risk mitigation strategy is directly supported by the class property of amine adducts being 'more powerful accelerators' permitting lower loading [1].

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